molecular formula C9H6FNO4S B2498882 7-Fluorosulfonyloxy-1-oxo-2H-isoquinoline CAS No. 2411277-09-1

7-Fluorosulfonyloxy-1-oxo-2H-isoquinoline

Cat. No.: B2498882
CAS No.: 2411277-09-1
M. Wt: 243.21
InChI Key: WTKOCJCPHNGPMX-UHFFFAOYSA-N
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Description

Isoquinoline is a structural isomer of quinoline and is an essential component of both natural and synthetic compounds . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Synthesis Analysis

The synthesis of isoquinolines has been greatly developed over the last decade. Strategies for the construction of these frameworks mainly focus on the fluoride–chloride exchange from the corresponding sulfonyl chlorides . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .


Molecular Structure Analysis

Isoquinoline possesses a nitrogen-containing heteroaromatics and benzene-ring-fused system . The base strength is comparable to that of pyridine and quinoline .


Chemical Reactions Analysis

Fluorosulfonyl radicals have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Compared with current methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .


Physical and Chemical Properties Analysis

Isoquinoline is a colourless liquid at room temperature, with a strong, somewhat unpleasant odour . It is classified as a weak base .

Future Directions

Fluorosulfonyl radicals have emerged as a concise and efficient approach for producing sulfonyl fluorides . This highlights the potential for future research and development in this area .

Properties

IUPAC Name

7-fluorosulfonyloxy-1-oxo-2H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO4S/c10-16(13,14)15-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKOCJCPHNGPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CNC2=O)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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